1-Ethylcyclobutan-1-amine hydrochloride
Overview
Description
- Safety Information : It is classified as a Warning substance (GHS07) and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Synthesis Analysis
1-Ethylcyclobutan-1-amine hydrochloride can be synthesized using various methods. One practically simple and scalable approach involves nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent. This method yields N-substituted ureas, including N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields. The developed methodology is efficient and environmentally friendly, making it suitable for large-scale synthesis .
Molecular Structure Analysis
H | H--C--C--C--H | | N C | H
Chemical Reactions Analysis
Scientific Research Applications
Synthesis of Polysubstituted Aminocyclobutanes
Polysubstituted aminocyclobutanes, significant in biologically active compounds, are synthesized through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes. This process demonstrates a high level of diastereo- and enantioselectivity, crucial for producing compounds with multiple substituents and stereocenters. Strained trisubstituted alkenes used in this method exhibit enhanced reactivity, offering an efficient route for the creation of complex aminocyclobutanes with potential biological applications (Feng, Hao, Liu, & Buchwald, 2019).
Development of Amine Derivatives
The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from their respective acetylenes demonstrates the ability to create amine derivatives with potential in medicinal chemistry. These compounds serve as precursors for further chemical transformations, expanding the toolkit for drug development and the synthesis of novel therapeutic agents (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Modular Synthons for Medicinal Chemistry
A protected 2-aminocyclobutanone demonstrates utility as a modular synthon, facilitating access to cyclobutanone-containing inhibitors of hydrolase enzymes. This method allows for the creation of amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives, highlighting the versatility of cyclobutanone structures in drug design and discovery (Mohammad, Reidl, Zeller, & Becker, 2020).
Microencapsulation Applications
1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC-HCl) is used to couple 1-octyl amine to sodium alginate, producing amphiphilic alginate-amide derivatives for λ-cyhalothrin microcapsule applications. This showcases the role of 1-ethylcyclobutan-1-amine hydrochloride derivatives in developing novel microencapsulation techniques for agrochemical delivery systems (Yang, Ren, & Xie, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-ethylcyclobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6(7)4-3-5-6;/h2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBCARXTRBJCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279215-56-4 | |
Record name | 1-ethylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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